molecular formula C11H13NO4 B1510278 4-Ethyl 1-methyl 2-aminoterephthalate CAS No. 218590-77-3

4-Ethyl 1-methyl 2-aminoterephthalate

Cat. No.: B1510278
CAS No.: 218590-77-3
M. Wt: 223.22 g/mol
InChI Key: ZKLZIERHDKNDNJ-UHFFFAOYSA-N
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Description

4-Ethyl 1-methyl 2-aminoterephthalate is a substituted terephthalate ester featuring an amino group at the 2-position, an ethyl ester at the 4-position, and a methyl ester at the 1-position of the benzene ring.

Properties

CAS No.

218590-77-3

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

4-O-ethyl 1-O-methyl 2-aminobenzene-1,4-dicarboxylate

InChI

InChI=1S/C11H13NO4/c1-3-16-10(13)7-4-5-8(9(12)6-7)11(14)15-2/h4-6H,3,12H2,1-2H3

InChI Key

ZKLZIERHDKNDNJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)OC)N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)OC)N

Origin of Product

United States

Comparison with Similar Compounds

4-Ethyl 1-methyl 2-(4-methoxyphenyl)fumarate and Maleate

  • Structure: These isomers (E and Z configurations) replace the amino group with a 4-methoxyphenyl substituent.
  • Synthesis : Both derivatives are synthesized using Rh₂(OAc)₄ as a catalyst, with yields of 29% (fumarate) and 4% (maleate), indicating steric or electronic challenges in forming the Z-isomer .

1-(2-Hydroxyethyl) 4-methyl terephthalate

  • Structure: Features a hydroxyethyl ester instead of the ethyl-amino combination.
  • Properties: Molecular weight = 224.21 (C₁₁H₁₂O₅). The hydroxyethyl group likely increases hydrophilicity compared to the amino-ethyl counterpart, though analytical data are unavailable .
  • Applications: Marketed as a "unique chemical" for early-stage research, suggesting niche utility compared to amino-substituted derivatives.

p-Synephrine (4-[1-hydroxy-2-(methylamino)ethyl]phenol)

  • Structure: Shares a methylaminoethyl side chain but on a phenol ring rather than a terephthalate ester.
  • Biological Relevance: Demonstrates how substituent positions (e.g., hydroxyl vs. amino groups) dictate biological activity. The amino group in this compound may similarly influence bioactivity or binding interactions .

Physical and Chemical Properties (Inferred)

Compound Molecular Formula Molecular Weight Key Substituents Polarity Inference Synthesis Yield
This compound Not provided ~250 (estimated) Ethyl, methyl, amino High (amino) Not reported
1-(2-Hydroxyethyl) 4-methyl terephthalate C₁₁H₁₂O₅ 224.21 Hydroxyethyl, methyl Moderate Not reported
4-Ethyl 1-methyl 2-(4-methoxyphenyl)fumarate Not provided ~300 (estimated) Methoxyphenyl, ethyl Moderate 29%
  • Solubility: The amino group likely increases water solubility compared to methoxy or hydroxyethyl substituents.
  • Reactivity: The amino group may participate in hydrogen bonding or serve as a site for further functionalization (e.g., acylation).

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